molecular formula C21H19FN2O2 B12882223 N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide CAS No. 606095-19-6

N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide

Cat. No.: B12882223
CAS No.: 606095-19-6
M. Wt: 350.4 g/mol
InChI Key: RBHQKRBHSUBJRE-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by coupling the quinoline derivative with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-5-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
  • N-Cyclopropyl-4-chloro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
  • N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzoate

Uniqueness

N-Cyclopropyl-4-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is unique due to the presence of the cyclopropyl group and the fluorine atom, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups within the quinoline framework enhances its stability, reactivity, and potential for therapeutic applications.

Properties

CAS No.

606095-19-6

Molecular Formula

C21H19FN2O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide

InChI

InChI=1S/C21H19FN2O2/c1-13-2-9-19-15(10-13)11-16(20(25)23-19)12-24(18-7-8-18)21(26)14-3-5-17(22)6-4-14/h2-6,9-11,18H,7-8,12H2,1H3,(H,23,25)

InChI Key

RBHQKRBHSUBJRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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